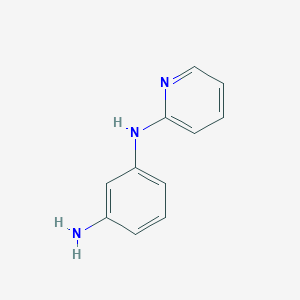
N1-(pyridin-2-yl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(pyridin-2-yl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with two amino groups at positions 1 and 3, and a pyridine ring attached to the nitrogen atom at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-2-yl)benzene-1,3-diamine can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with 1,3-dibromobenzene under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(pyridin-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and conditions like reflux or room temperature.
Major Products Formed
Oxidation: Quinones, oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aromatic amines.
Applications De Recherche Scientifique
N1-(pyridin-2-yl)benzene-1,3-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N1-(pyridin-2-yl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit receptor tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(pyridin-3-yl)benzene-1,3-diamine
- N1-(pyridin-4-yl)benzene-1,3-diamine
- N1-(pyridin-2-yl)benzene-1,4-diamine
Uniqueness
N1-(pyridin-2-yl)benzene-1,3-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring and the amino groups on the benzene ring can significantly affect the compound’s ability to interact with molecular targets and undergo various chemical reactions .
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3-N-pyridin-2-ylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H11N3/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2,(H,13,14) |
Clé InChI |
GQBOWXHZEYEJOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















